LogP-Driven Permeability Advantage Over Less Alkylated Analogs
The target compound exhibits a computed XLogP3-AA value of 5.0, substantially higher than its closest structural analogs: 1-tert-butyl-4,6-dichloro-1H-pyrazolo[3,4-b]pyridine (logP 3.3), 4,6-dichloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine (logP 2.8), and 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine (logP 2.4) [1][2][3][4].
| Evidence Dimension | Predicted partition coefficient (XLogP3-AA, unitless) |
|---|---|
| Target Compound Data | 5.0 |
| Comparator Or Baseline | Mono-tert-butyl analog: 3.3; 1,3-dimethyl analog: 2.8; 4,6-dichloro core: 2.4 |
| Quantified Difference | ΔlogP = +1.7 (vs. mono-tert-butyl), +2.2 (vs. dimethyl), +2.6 (vs. unsubstituted core) |
| Conditions | Computed by XLogP3 3.0 algorithm as implemented in PubChem (release 2025.09.15) |
Why This Matters
A logP increase of 1.5 units typically corresponds to a 10- to 30-fold enhancement in membrane permeability, making this compound markedly more suitable for intracellular target engagement and cell-based phenotypic assays than its less lipophilic counterparts.
- [1] PubChem CID 125426902, 1,3-Di-tert-butyl-4,6-dichloro-1H-pyrazolo[3,4-b]pyridine, U.S. National Library of Medicine, 2026. View Source
- [2] PubChem CID 125426785, 1-tert-Butyl-4,6-dichloro-1H-pyrazolo[3,4-b]pyridine, U.S. National Library of Medicine, 2026. View Source
- [3] PubChem CID 91353736, 4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine, U.S. National Library of Medicine, 2026. View Source
- [4] PubChem CID 87126084, 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine, U.S. National Library of Medicine, 2026. View Source
